molecular formula C19H22 B14307338 1-Methyl-1-(1-phenylethyl)-1,2,3,4-tetrahydronaphthalene CAS No. 112050-73-4

1-Methyl-1-(1-phenylethyl)-1,2,3,4-tetrahydronaphthalene

Cat. No.: B14307338
CAS No.: 112050-73-4
M. Wt: 250.4 g/mol
InChI Key: CTEFOLZQGVYXHB-UHFFFAOYSA-N
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Description

1-Methyl-1-(1-phenylethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound with a complex structure that includes a tetrahydronaphthalene core substituted with a methyl group and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1-(1-phenylethyl)-1,2,3,4-tetrahydronaphthalene typically involves multi-step organic reactions. One common method includes the alkylation of 1,2,3,4-tetrahydronaphthalene with 1-phenylethyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1-(1-phenylethyl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield fully saturated hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, where halogens or nitro groups can be introduced using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃)

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

1-Methyl-1-(1-phenylethyl)-1,2,3,4-tetrahydronaphthalene has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Methyl-1-(1-phenylethyl)-1,2,3,4-tetrahydronaphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

  • 1-Methyl-1-phenylethyl hydroperoxide
  • Phenol, 4-(1-methyl-1-phenylethyl)-

Comparison: 1-Methyl-1-(1-phenylethyl)-1,2,3,4-tetrahydronaphthalene is unique due to its tetrahydronaphthalene core, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

CAS No.

112050-73-4

Molecular Formula

C19H22

Molecular Weight

250.4 g/mol

IUPAC Name

4-methyl-4-(1-phenylethyl)-2,3-dihydro-1H-naphthalene

InChI

InChI=1S/C19H22/c1-15(16-9-4-3-5-10-16)19(2)14-8-12-17-11-6-7-13-18(17)19/h3-7,9-11,13,15H,8,12,14H2,1-2H3

InChI Key

CTEFOLZQGVYXHB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2(CCCC3=CC=CC=C32)C

Origin of Product

United States

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